

Sulfo-Cy7.5 NHS ester hydrolysis rate in aqueous buffer

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Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794

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Sulfo-Cy7.5 NHS Ester: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of **Sulfo-Cy7.5 NHS ester** in aqueous buffers, with a focus on understanding and mitigating hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is **Sulfo-Cy7.5 NHS ester** and what is it used for?

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is commonly used for labeling biomolecules.^{[1][2][3]} The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., on proteins or peptides) to form stable amide bonds.^[4] Its water solubility is enhanced by a sulfonate group, making it suitable for bioconjugation reactions in aqueous environments without the need for organic solvents.^[4]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction in which the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid. This reaction competes with the desired

conjugation reaction to the primary amine on the target molecule.[5] Significant hydrolysis can lead to low labeling efficiency or complete failure of the conjugation experiment.[6]

Q3: What factors influence the rate of **Sulfo-Cy7.5 NHS ester** hydrolysis?

The primary factor influencing the hydrolysis rate of NHS esters is the pH of the aqueous buffer.[4][5][7] The rate of hydrolysis increases significantly with increasing pH.[4][5][7] Temperature and the concentration of the NHS ester can also play a role, although pH is the most critical parameter to control.

Q4: How quickly does **Sulfo-Cy7.5 NHS ester** hydrolyze in aqueous buffer?

While specific kinetic data for **Sulfo-Cy7.5 NHS ester** is not readily available, the hydrolysis rates are comparable to other NHS and Sulfo-NHS esters. The stability of the NHS ester is highly dependent on the pH of the buffer. At a neutral pH of 7, the half-life is several hours, but this decreases dramatically as the pH becomes more alkaline.[4][7]

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

Possible Cause 1: Hydrolysis of **Sulfo-Cy7.5 NHS ester**.

- Recommendation: Prepare the **Sulfo-Cy7.5 NHS ester** stock solution in anhydrous DMSO immediately before use.[8] Avoid storing the dye in aqueous buffers for extended periods. Once the dye is added to the aqueous reaction buffer, the conjugation reaction should be initiated promptly.[7]

Possible Cause 2: Incorrect pH of the reaction buffer.

- Recommendation: The conjugation reaction with primary amines is most efficient at a pH between 7 and 9.[5] However, the rate of hydrolysis also increases in this pH range.[4][7] A common starting point is a phosphate-buffered saline (PBS) at pH 7.2-7.5.[4] For optimal results, a pH of 8.5-9.0 can be used, but the reaction time should be carefully managed to minimize hydrolysis.[8]

Possible Cause 3: Presence of primary amines in the buffer.

- Recommendation: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]

Possible Cause 4: Poor quality or degraded **Sulfo-Cy7.5 NHS ester**.

- Recommendation: Store the lyophilized **Sulfo-Cy7.5 NHS ester** desiccated at -20°C or -80°C and protected from light.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can cause hydrolysis of the powder over time.[10] The quality of older or improperly stored reagents can be a reason for suboptimal conjugation results.[6]

Quantitative Data: pH-Dependent Hydrolysis of NHS Esters

The following table summarizes the half-life of NHS esters in aqueous buffers at different pH values. This data provides a general guideline for the stability of **Sulfo-Cy7.5 NHS ester**.

pH	Half-life of NHS Ester	Reference(s)
7.0	4-5 hours	[4][7]
8.0	1 hour	[4][7]
8.6	10 minutes	[4][7]
> 9.0	Minutes	[10]

Experimental Protocols

Protocol: Preparation of Sulfo-Cy7.5 NHS Ester Stock Solution

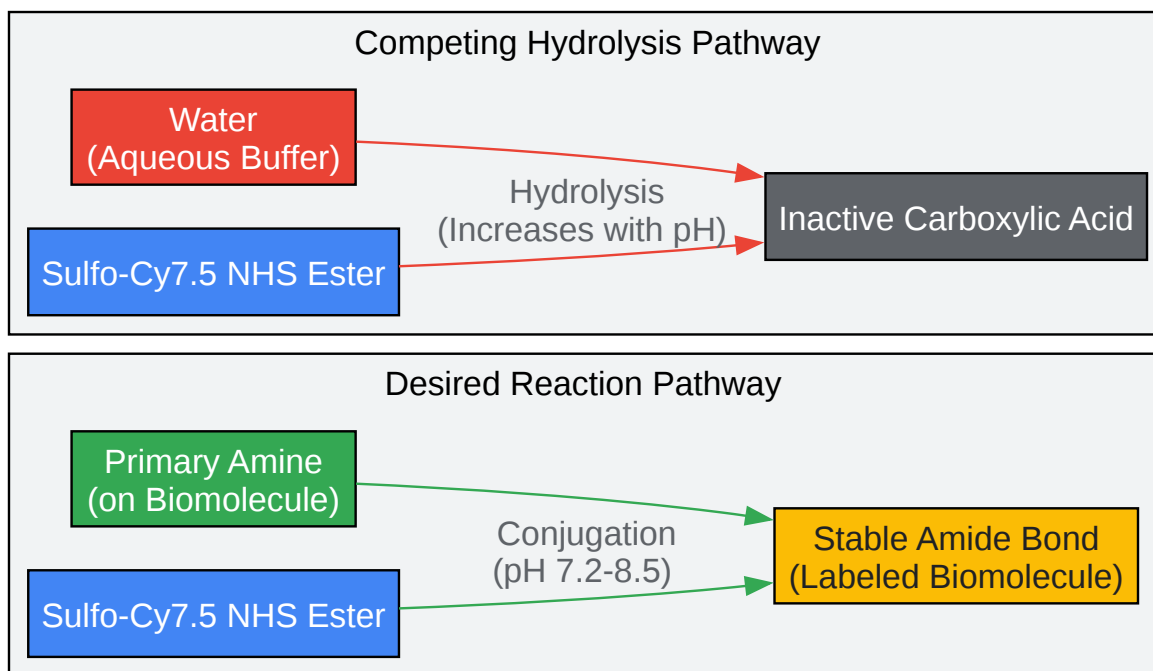
- Allow the vial of lyophilized **Sulfo-Cy7.5 NHS ester** to warm to room temperature before opening.
- Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[8]

- Vortex briefly to ensure the dye is fully dissolved.
- Use the stock solution immediately. For short-term storage, aliquot and store at -20°C for up to two weeks, protected from light and moisture.[8] Avoid repeated freeze-thaw cycles.[8]

Protocol: General Protein Labeling with Sulfo-Cy7.5 NHS Ester

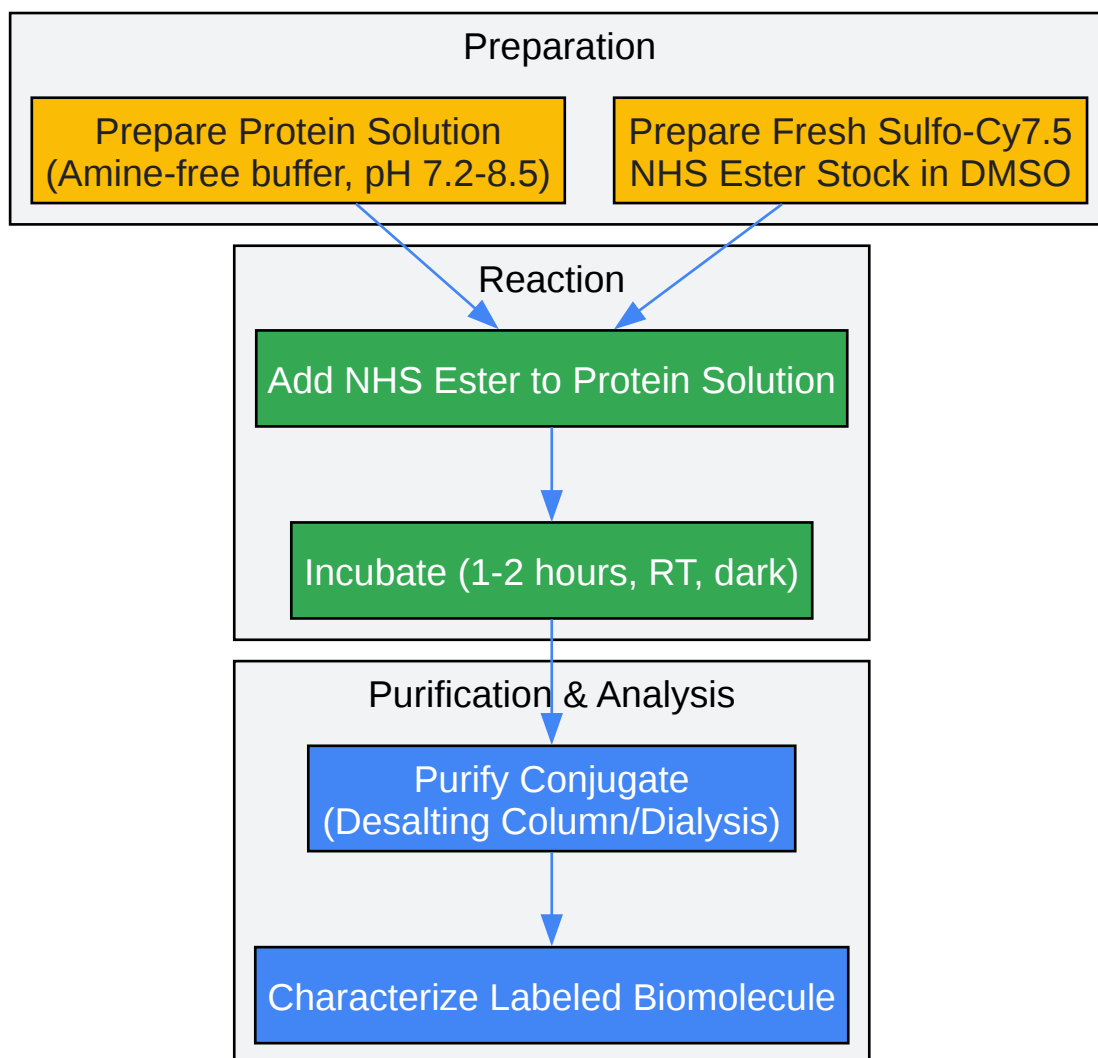
- Prepare the Protein Solution: Dissolve the protein in a primary amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[4][8] The protein concentration should ideally be 2-10 mg/mL for efficient labeling.[8][9]
- Calculate Reagent Volumes: Determine the desired molar ratio of dye to protein. Common starting ratios are between 5:1 and 20:1 (dye:protein).[8]
- Initiate the Conjugation Reaction: Add the calculated volume of the freshly prepared **Sulfo-Cy7.5 NHS ester** stock solution to the protein solution while gently vortexing.
- Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[4]
- Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[9]

Visualizations



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Caption: Competing reaction pathways for **Sulfo-Cy7.5 NHS ester** in aqueous buffer.



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Caption: General experimental workflow for labeling biomolecules with **Sulfo-Cy7.5 NHS ester**.

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